tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a 2-phenoxypyridin-3-yl substituent. While direct data on this specific compound are absent in the provided evidence, its structural analogs (e.g., tert-butyl-protected pyrrolidines with aromatic or heteroaromatic substituents) are well-documented. These compounds are typically synthesized for pharmaceutical applications, leveraging their stereochemical diversity and functional group versatility .
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
tert-butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)25-19(23)22-14-8-12-17(22)16-11-7-13-21-18(16)24-15-9-5-4-6-10-15/h4-7,9-11,13,17H,8,12,14H2,1-3H3 |
InChI Key |
IOFJOXLEFVAZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling of Pyrrolidine Boronic Esters
The Suzuki-Miyaura reaction is a cornerstone for constructing carbon-carbon bonds between aromatic and heterocyclic systems. For tert-butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate, this method involves coupling a pyrrolidine-derived boronic ester with a halogenated 2-phenoxypyridine.
Example Protocol (Adapted from):
-
Substrate Preparation :
-
Synthesize tert-butyl 2-boronic ester-pyrrolidine-1-carboxylate via lithiation of tert-butyl pyrrolidine-1-carboxylate using sec-butyllithium, followed by treatment with triisopropyl borate.
-
Prepare 3-bromo-2-phenoxypyridine by nucleophilic aromatic substitution of 2-bromopyridin-3-ol with bromobenzene under basic conditions.
-
-
Coupling Reaction :
-
Combine substrates with Pd(OAc)₂ (5 mol%), tri-tert-butylphosphine tetrafluoroborate (5 mol%), and K₃PO₄ in toluene/water (3:1).
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Heat at 80°C for 12 hours.
-
Key Data :
This method, while reliable, suffers from moderate yields due to steric hindrance at the pyrrolidine boronic ester. Optimization of ligands (e.g., SPhos) or microwave-assisted conditions may enhance efficiency.
Buchwald-Hartwig Amination for Direct Arylation
Buchwald-Hartwig amination enables direct coupling of aryl halides with amines. Applied here, it could forge the C–N bond between a pyrrolidine precursor and 3-bromo-2-phenoxypyridine.
Example Protocol :
-
Substrate Activation :
-
Generate 3-bromo-2-phenoxypyridine as above.
-
Use tert-butyl pyrrolidine-1-carboxylate as the amine source.
-
-
Catalytic System :
-
Employ Pd₂(dba)₃ (2.5 mol%) and XantPhos (5 mol%) in toluene with Cs₂CO₃ as base.
-
Heat at 100°C for 24 hours.
-
Key Data :
| Parameter | Value |
|---|---|
| Catalyst System | Pd₂(dba)₃/XantPhos |
| Theoretical Yield | ~40–50% (estimated) |
| Challenges | Competing C–O bond formation |
This route is less explored for pyrrolidine systems but has precedent in analogous pyridine couplings.
Hydrogenation of Unsaturated Intermediates
Reduction of Pyrroline Derivatives
Hydrogenation of tert-butyl 2-(2-phenoxypyridin-3-yl)pyrroline-1-carboxylate offers a pathway to the saturated pyrrolidine ring.
Example Protocol (Adapted from):
-
Synthesis of Pyrroline Intermediate :
-
Conduct a Heck reaction between tert-butyl pyrroline-1-carboxylate and 3-iodo-2-phenoxypyridine.
-
-
Hydrogenation :
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Dissolve the unsaturated intermediate in methanol with 10% Pd/C (10 wt%).
-
Apply 60 psi H₂ at 25°C for 12 hours.
-
Key Data :
This method benefits from high yields and scalability, though the pyrroline precursor requires precise synthesis.
Lithiation and Electrophilic Substitution
Directed ortho-Metalation (DoM) Strategy
Directed lithiation leverages the directing ability of the Boc group to functionalize the pyrrolidine ring.
Example Protocol (Adapted from):
-
Lithiation :
-
Treat tert-butyl pyrrolidine-1-carboxylate with sec-butyllithium (-78°C, THF).
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Quench with 2-phenoxypyridine-3-carbaldehyde.
-
-
Oxidation :
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Oxidize the resulting alcohol to the ketone using Dess-Martin periodinane.
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Reduce the ketone to the methylene group via Clemmensen reduction.
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Key Data :
| Parameter | Value |
|---|---|
| Lithiation Agent | sec-BuLi |
| Overall Yield | 20–25% (estimated) |
| Limitations | Multi-step sequence |
While mechanistically elegant, this approach is hampered by low yields and sensitivity to moisture.
Comparative Analysis of Methods
Table 1: Efficiency of Synthetic Routes
| Method | Yield | Scalability | Cost |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 27% | Moderate | High |
| Hydrogenation | 92% | High | Medium |
| Buchwald-Hartwig | ~40% | Low | High |
| Lithiation | 20–25% | Low | Medium |
Hydrogenation emerges as the most practical method due to superior yields and operational simplicity. However, it requires access to specialized intermediates. Suzuki coupling, though lower-yielding, is more flexible for structural diversification.
Chemical Reactions Analysis
tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxypyridine moiety, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Structural Features
The target compound shares a pyrrolidine-carboxylate core with several analogs but differs in substituent groups. Key structural comparisons include:
Key Observations :
Key Observations :
Physicochemical Properties
Critical data from analogs include:
Key Observations :
- The phenoxypyridine group in the target compound may improve solubility compared to purely aliphatic analogs (e.g., octylphenyl).
- Chirality ([α]D values) in spiro compounds highlights the role of stereochemistry in drug design .
Biological Activity
tert-Butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 288.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Pharmacological Effects
The pharmacological profile of this compound includes:
-
Neurological Effects :
- Potential neuroprotective properties have been observed in animal models of neurodegenerative diseases.
- It may enhance cognitive function by modulating neurotransmitter levels.
-
Antimicrobial Activity :
- Exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
-
Anticancer Properties :
- Preliminary findings indicate cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anticancer therapeutic.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant properties | Demonstrated significant free radical scavenging activity. |
| Study 2 | Assess anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in vitro. |
| Study 3 | Investigate neuroprotective effects | Improved cognitive performance in mice subjected to oxidative stress. |
Case Study: Neuroprotective Effects
In a controlled study involving mice, this compound was administered prior to inducing oxidative stress. Results indicated a marked improvement in memory retention and a decrease in markers associated with neuronal damage.
Case Study: Antimicrobial Activity
A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.
Q & A
What are the common synthetic routes for tert-butyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?
Basic
The synthesis typically involves cyclization of nitrogen-containing intermediates. A common approach uses pyrrolidine precursors functionalized with phenoxypyridine moieties. For example, hydrogenation of intermediates with Pd/C catalysts under controlled pressure (e.g., 1–3 atm H₂) in methanol achieves high yields (>99% purity) . Reaction optimization includes adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–20°C) to minimize side reactions .
How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard for confirming molecular structure. For example, ¹H NMR can distinguish pyrrolidine ring protons (δ 1.4–3.2 ppm) and pyridine aromatic signals (δ 7.0–8.5 ppm). High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₂₄N₂O₃) . Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) from the tert-butyl carbamate group .
How can researchers address contradictory spectral data during structural elucidation?
Advanced
Contradictions in NMR or MS data often arise from stereochemical heterogeneity or impurities. For instance, diastereomers may split signals in ¹H NMR. To resolve this, use chiral chromatography (e.g., HPLC with a Chiralpak column) or X-ray crystallography. SHELX software (e.g., SHELXL) refines crystal structures to confirm absolute configuration . Computational tools like density functional theory (DFT) can predict NMR shifts for comparison .
What strategies optimize enantioselective synthesis of this compound?
Advanced
Enantioselective synthesis requires chiral catalysts or auxiliaries. For example, tert-butyl carbamate-protected pyrrolidine intermediates can undergo asymmetric hydrogenation using Ru-BINAP catalysts to achieve >90% enantiomeric excess (ee) . Alternatively, enzymatic resolution (e.g., lipases) separates enantiomers post-synthesis. Reaction monitoring via polarimetry or chiral HPLC ensures fidelity .
How is the compound’s biological activity assessed in medicinal chemistry research?
Basic
Biological evaluation includes in vitro assays like kinase inhibition or receptor binding. For pyrrolidine-pyridine hybrids, IC₅₀ values are determined using fluorescence-based assays (e.g., ATPase activity). Cytotoxicity is tested via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Structure-activity relationships (SAR) are mapped by modifying substituents on the pyridine ring .
What crystallographic methods validate the 3D structure of this compound?
Advanced
Single-crystal X-ray diffraction (SCXRD) with SHELXTL software resolves bond lengths, angles, and stereochemistry. For example, a triclinic crystal system (space group P1) with unit cell parameters (a = 6.0568 Å, b = 12.0047 Å) was reported for a related compound . Twinning or disorder in crystals is addressed using the TWINABS module in SHELX .
How do reaction solvents influence the stability of intermediates during synthesis?
Basic
Polar aprotic solvents (e.g., DMF, DMSO) stabilize carbamate intermediates but may hydrolyze esters. Non-polar solvents (e.g., toluene) favor anhydrous conditions for cyclization. Stability studies via TLC or HPLC under varying solvent conditions (pH, temperature) identify degradation pathways .
What computational tools predict the compound’s reactivity in novel reactions?
Advanced
DFT calculations (e.g., Gaussian 16) model transition states for nucleophilic substitutions or oxidations. PubChem’s molecular descriptors (e.g., topological polar surface area) predict bioavailability. Molecular docking (AutoDock Vina) screens interactions with biological targets like kinases .
How is the compound’s solubility modulated for in vivo studies?
Advanced
Co-solvents (e.g., PEG-400, DMSO) or lipid-based formulations enhance aqueous solubility. LogP values (~2.5) indicate moderate hydrophobicity, requiring micellar encapsulation for intravenous delivery. Stability in PBS (pH 7.4) is monitored via UV-Vis spectroscopy .
What strategies improve yield in multi-step syntheses of this compound?
Advanced
Flow chemistry reduces reaction times and improves scalability. For example, continuous hydrogenation with immobilized Pd/C catalysts achieves >95% conversion. Process analytical technology (PAT) monitors intermediates in real-time via inline IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
